(3-Bromo-2-chloro-5-fluorophenyl)methanol
Description
(3-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrClFO. Its structure features a phenyl ring substituted with bromine (3-position), chlorine (2-position), fluorine (5-position), and a hydroxymethyl group (-CH₂OH) at the benzylic position.
Properties
Molecular Formula |
C7H5BrClFO |
|---|---|
Molecular Weight |
239.47 g/mol |
IUPAC Name |
(3-bromo-2-chloro-5-fluorophenyl)methanol |
InChI |
InChI=1S/C7H5BrClFO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 |
InChI Key |
WWDBDWSPKCXYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-chloro-5-fluorophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the use of bromine, chlorine, and fluorine reagents under controlled conditions to introduce the respective halogen atoms onto the benzene ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of (3-Bromo-2-chloro-5-fluorophenyl)methanol may involve large-scale halogenation processes using automated reactors. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2-chloro-5-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (3-Bromo-2-chloro-5-fluorophenyl)aldehyde or (3-Bromo-2-chloro-5-fluorophenyl)carboxylic acid, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(3-Bromo-2-chloro-5-fluorophenyl)methanol is an organic compound with a halogenated aromatic structure. Its molecular formula is , consisting of a phenyl ring with bromine, chlorine, and fluorine substituents, plus a hydroxymethyl group (). The presence of halogens influences the compound's reactivity and interactions with biological systems, suggesting potential biological activity.
Potential Applications
(3-Bromo-2-chloro-5-fluorophenyl)methanol and similar halogenated aromatic structures have potential in pharmaceuticals, where their unique structure may confer biological activities that could be harnessed in drug development. They may also be useful in agricultural chemicals. The presence of halogens can enhance lipophilicity and alter the pharmacokinetics of the molecule, making it a candidate for further biological evaluation.
Fields of Application :
- Pharmaceuticals
- Agricultural Chemicals
Interaction Studies
Interaction studies are crucial for understanding the compound's mechanism of action and optimizing its pharmacological properties. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular docking are used to study how (3-Bromo-2-chloro-5-fluorophenyl)methanol interacts with biological macromolecules such as proteins and nucleic acids.
Structural Similarity
Several compounds share structural similarities with (3-Bromo-2-chloro-5-fluorophenyl)methanol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-chlorophenol | Bromine and chlorine on phenol | Known for strong antibacterial properties |
| 2-Fluoro-4-bromophenol | Fluorine and bromine on phenol | Exhibits neuroactive effects |
| 3-Chloro-4-fluorophenol | Chlorine and fluorine on phenol | Potential use in herbicides |
| 4-Iodo-2-chlorophenol | Iodine and chlorine on phenol | Notable for application in organic synthesis |
Mechanism of Action
The mechanism of action of (3-Bromo-2-chloro-5-fluorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The reactivity and applications of halogenated phenylmethanols are highly dependent on the positions and types of substituents. Below is a comparison with key analogs:
Table 1: Substituent Positions and Molecular Formulas
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound enhances electrophilic substitution resistance compared to ethyl or ethoxy groups, which are electron-donating .
- Amino Group Effects: The amino substituent in increases polarity and hydrogen-bonding capacity, making it more soluble in polar solvents than the chloro- or bromo-substituted analogs.
Physical and Chemical Properties
Halogen and functional group variations significantly influence physical properties:
Table 2: Comparative Physicochemical Properties
Analysis :
- Solubility: The ethoxy derivative exhibits higher solubility in polar solvents due to its oxygen-rich structure, whereas ethyl-substituted analogs favor non-polar environments.
- Reactivity : Bromine at the 3-position in the target compound creates steric hindrance, reducing efficacy in cross-coupling reactions compared to para-substituted bromine in .
Critical Analysis of Substituent Impact
- Halogen Effects: Fluorine’s electronegativity increases the compound’s stability but reduces nucleophilic attack susceptibility.
- Steric Considerations : Bulky substituents (e.g., ethyl ) hinder reaction kinetics, whereas smaller groups (e.g., methoxy ) improve accessibility for catalytic sites.
Biological Activity
(3-Bromo-2-chloro-5-fluorophenyl)methanol is a halogenated organic compound that has garnered attention due to its potential biological activities. This compound features a phenyl ring with bromine, chlorine, and fluorine substituents, along with a hydroxymethyl group (-CH2OH). The unique combination of these halogens can significantly influence the compound's reactivity, pharmacokinetics, and interactions with biological systems.
The molecular formula of (3-Bromo-2-chloro-5-fluorophenyl)methanol is C7H6BrClF, and its structure can enhance lipophilicity, which is crucial for biological activity. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving halogenated phenols or through specific coupling reactions in the presence of suitable catalysts.
Antimicrobial Properties
Compounds similar to (3-Bromo-2-chloro-5-fluorophenyl)methanol have been associated with antibacterial and antifungal activities. The presence of halogens often enhances the interaction of these compounds with microbial membranes, leading to increased permeability and subsequent cell death. For instance, studies have shown that halogenated phenolic compounds exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.
Cytotoxicity and Anticancer Activity
Research indicates that halogenated compounds can also display cytotoxic effects against cancer cells. A comparative analysis of structurally similar compounds revealed that those with bromine and fluorine substitutions often exhibited higher cytotoxicity compared to their non-halogenated counterparts. This suggests that (3-Bromo-2-chloro-5-fluorophenyl)methanol may possess potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy .
The biological activity of (3-Bromo-2-chloro-5-fluorophenyl)methanol is hypothesized to involve:
- Interaction with Biological Macromolecules : Studies utilizing molecular docking techniques have suggested that this compound may bind effectively to proteins involved in cell signaling pathways, potentially disrupting their function and leading to apoptosis in cancer cells .
- Generation of Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce ROS production in cells, leading to oxidative stress and subsequent cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing oxidative stress can selectively target tumor cells .
Comparative Analysis with Related Compounds
To better understand the unique properties of (3-Bromo-2-chloro-5-fluorophenyl)methanol, a comparison with other halogenated phenolic derivatives is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-chlorophenol | Bromine and chlorine on phenol | Known for strong antibacterial properties |
| 2-Fluoro-4-bromophenol | Fluorine and bromine on phenol | Exhibits neuroactive effects |
| 3-Chloro-4-fluorophenol | Chlorine and fluorine on phenol | Potential use in herbicides |
| 4-Iodo-2-chlorophenol | Iodine and chlorine on phenol | Notable for application in organic synthesis |
This table highlights the diversity within halogenated phenolic derivatives while emphasizing the unique combination of substituents present in (3-Bromo-2-chloro-5-fluorophenyl)methanol that may confer distinct biological activities.
Case Studies and Research Findings
- Antibacterial Activity Study : A study demonstrated that compounds similar to (3-Bromo-2-chloro-5-fluorophenyl)methanol exhibited significant inhibition against Staphylococcus aureus, suggesting a promising avenue for developing new antibacterial agents.
- Cytotoxicity Evaluation : In vitro assays revealed that several halogenated phenols induced cytotoxic effects in human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use. The specific role of bromine in enhancing cytotoxicity was noted as a critical factor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
